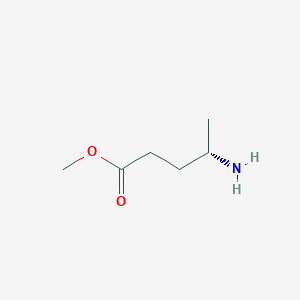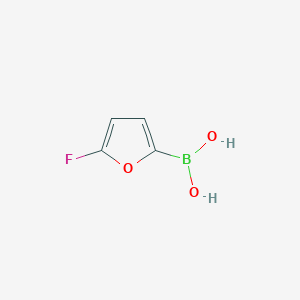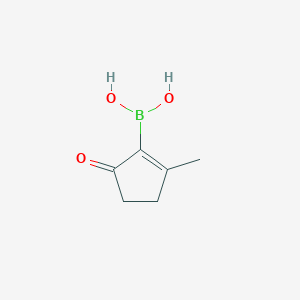
methyl (4S)-4-aminopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4S)-4-aminopentanoate is an organic compound that belongs to the class of amino acid esters It is a derivative of 4-aminopentanoic acid, where the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4S)-4-aminopentanoate typically involves the esterification of 4-aminopentanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 4-aminopentanoic acid and methanol into the reactor, with the acid catalyst being added in a controlled manner.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino esters.
Wissenschaftliche Forschungsanwendungen
Methyl (4S)-4-aminopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of methyl (4S)-4-aminopentanoate involves its interaction with biological molecules. The ester group can be hydrolyzed by esterases to release 4-aminopentanoic acid, which can then participate in various metabolic pathways. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Methyl (4R)-4-aminopentanoate: The enantiomer of methyl (4S)-4-aminopentanoate, differing in the spatial arrangement of the amino group.
Ethyl (4S)-4-aminopentanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (4S)-4-aminobutanoate: A shorter chain analog with one less carbon in the backbone.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall reactivity. The presence of both an amino group and an ester group allows for diverse chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
methyl (4S)-4-aminopentanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
NHMQROWVIOFGNH-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CCC(=O)OC)N |
Kanonische SMILES |
CC(CCC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)

![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)











